molecular formula C13H16O4 B310598 Methyl 2-(pentanoyloxy)benzoate

Methyl 2-(pentanoyloxy)benzoate

Cat. No.: B310598
M. Wt: 236.26 g/mol
InChI Key: FPISLXSADRJTFB-UHFFFAOYSA-N
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Description

Methyl 2-(pentanoyloxy)benzoate is an ester derivative of salicylic acid, where the hydroxyl group at the 2-position is substituted with a pentanoyloxy group (-O-CO-C₄H₉), and the carboxylic acid moiety is esterified with a methyl group. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol. For example, reacting 2-hydroxybenzoic acid with pentanoyl chloride followed by methylation could yield the target compound .

Key physical properties can be inferred from structurally similar compounds:

  • Solubility: Likely soluble in organic solvents like ethanol or ethyl acetate, as seen in Ethyl 2-methoxybenzoate ().
  • Stability: Esters with aliphatic chains (e.g., pentanoyloxy) generally exhibit higher hydrolytic stability compared to aromatic esters due to reduced electron-withdrawing effects .

Analytical characterization would involve ¹H NMR (to confirm substituent positions), IR spectroscopy (for ester carbonyl stretching ~1740 cm⁻¹), and mass spectrometry (HRMS for molecular ion verification) .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

methyl 2-pentanoyloxybenzoate

InChI

InChI=1S/C13H16O4/c1-3-4-9-12(14)17-11-8-6-5-7-10(11)13(15)16-2/h5-8H,3-4,9H2,1-2H3

InChI Key

FPISLXSADRJTFB-UHFFFAOYSA-N

SMILES

CCCCC(=O)OC1=CC=CC=C1C(=O)OC

Canonical SMILES

CCCCC(=O)OC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound CAS # Molecular Formula Molecular Weight Key Substituents
Methyl benzoate 93-58-3 C₈H₈O₂ 136.15 -COOCH₃ at C1
Ethyl 2-methoxybenzoate 7335-26-4 C₁₀H₁₂O₃ 180.20 -OCH₃ at C2, -COOCH₂CH₃ at C1
This compound - C₁₃H₁₆O₄ 236.26 -O-CO-C₄H₉ at C2, -COOCH₃ at C1
Phenyl benzoate 93-99-2 C₁₃H₁₀O₂ 198.22 -COOPh at C1

Key Observations :

  • Molecular Weight : The aliphatic chain increases molecular weight by ~100 g/mol compared to Methyl benzoate, influencing phase behavior (e.g., melting point depression) .

Physicochemical Properties

Table 2: Property Comparison

Property This compound Ethyl 2-methoxybenzoate Phenyl benzoate
Boiling Point ~300°C (estimated) 245°C 298°C
Solubility in Ethanol High High Moderate
Hydrolytic Stability Moderate High Low

Notes:

  • Hydrolytic Stability: The pentanoyloxy group’s aliphatic nature reduces susceptibility to hydrolysis compared to electron-deficient aromatic esters (e.g., phenyl benzoate) .
  • Crystallinity: Esters with bulky substituents (e.g., phenyl groups) often crystallize more readily, as seen in compounds from . This compound may exhibit lower crystallinity due to its flexible chain .

Research Findings and Gaps

  • Thermal Stability: No direct data exists for this compound, but analogous esters () suggest decomposition temperatures above 200°C.
  • Toxicity: Regulatory data () for similar benzoates indicate low acute toxicity, but the pentanoyloxy derivative’s metabolic pathway (via esterase cleavage) warrants further study.
  • Crystallography : Tools like Mercury () and SHELX () could model its crystal packing, though experimental data is lacking.

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